8-Bromo-3-fluoroimidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, often using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: These are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of pharmaceuticals.
Imidazo[1,2-a]quinoxaline: Explored for its anticancer activity .
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its applications and properties.
Eigenschaften
Molekularformel |
C6H3BrFN3 |
---|---|
Molekulargewicht |
216.01 g/mol |
IUPAC-Name |
8-bromo-3-fluoroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
InChI-Schlüssel |
WPAYNPINEFGIQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.